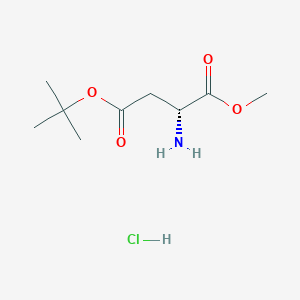

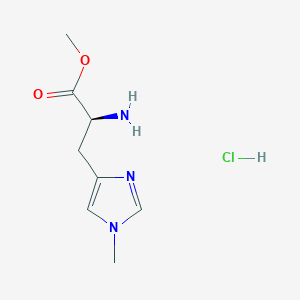

D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.

The exact mass of the compound D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is 239.0924357 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection and Neurological Disorders

H-D-Asp(OtBu)-OMe.HCl might be indirectly associated with neuroprotection through its involvement in the kynurenine pathway. The kynurenine pathway, which metabolizes tryptophan, includes quinolinic acid, an agonist at the N-methyl-d-aspartate (NMDA) receptor, and kynurenic acid, an antagonist at the NMDA receptor. The balance between these substances is critical in various neurological disorders. Modulating this pathway could reduce excitotoxins like quinolinic acid and enhance neuroprotectants like kynurenic acid, offering potential therapeutic applications in neuroprotection and the treatment of neurological disorders (Vámos et al., 2009).

Metabolism and Biodegradation

H-D-Asp(OtBu)-OMe.HCl is related to aspartic acid metabolism. Aspartame, for instance, is hydrolyzed in the gut to yield aspartic acid, among other products. Aspartate can then be converted to CO2 or incorporated into body constituents like other amino acids, proteins, and pyrimidines. This indicates that aspartate from sources like H-D-Asp(OtBu)-OMe.HCl is metabolized similarly to dietary aspartic acid (Ranney & Oppermann, 1979). Additionally, polyaspartic acid, a polymer of aspartic acid, is fully biodegradable and has applications in various industries. Understanding the synthesis, characterization, and biodegradability of polyaspartic acid and its derivatives can provide insights into the broader applications of aspartic acid-related compounds like H-D-Asp(OtBu)-OMe.HCl (Thombre & Sarwade, 2005).

Novel Neurotransmitters and Neuropsychiatric Relevance

H-D-Asp(OtBu)-OMe.HCl may have a link to the functioning and modulation of neurotransmitters, particularly those involved in neuroplasticity and cognitive processes. D-serine, a novel neurotransmitter, is the endogenous ligand for the glycine site of the NMDA receptor and plays a key role in learning, memory, and certain psychiatric disorders. D-serine's role as a neurotransmitter, its synthesis, and its potential therapeutic applications in conditions like schizophrenia and other neuropsychiatric disorders might provide a context for understanding the broader implications of compounds related to aspartic acid, such as H-D-Asp(OtBu)-OMe.HCl (Snyder & Ferris, 2000).

Mechanism of Action

Target of Action

The primary target of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride, also known as D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are glutamate-gated transmembrane ion channels that play essential roles in synaptic plasticity and memory function . They are widely distributed in the central nervous system (CNS) and have also been found to be up-regulated in a variety of cancer cells and tumors .

Mode of Action

The compound acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The compound affects the glutamate/NMDAR axis, which has been shown to lead to acute lung injury, pulmonary hypertension, and diabetes . The specific metabolic role of the glutamate/nmdar axis is still unclear . In cancer cells, NMDA receptor antagonists have been found to affect cell viability and interfere with tumor growth .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.

Result of Action

The activation of NMDARs by this compound can lead to various cellular effects. For instance, in cancer cells, NMDA receptor antagonists have been found to inhibit growth by reducing or stopping NMDA receptor activity . Moreover, the addition of D-Ser, D-Ala, or D-Asp can significantly reverse the antiproliferative effect on human skin cells triggered by NMDA antagonists .

properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2R)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKWYAIJZEDNG-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)